(E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-phenylethenesulfonamide
Description
(E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-phenylethenesulfonamide is a sulfonamide derivative featuring a thiophene heterocycle, a hydroxy-substituted pentyl chain, and a trans-configuration (E) ethenyl group linked to a phenyl ring. Structural validation of such compounds typically employs crystallographic tools like SHELX and WinGX, which are widely used for small-molecule refinement and visualization .
Properties
IUPAC Name |
(E)-N-(5-hydroxy-3-thiophen-3-ylpentyl)-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S2/c19-11-7-16(17-8-12-22-14-17)6-10-18-23(20,21)13-9-15-4-2-1-3-5-15/h1-5,8-9,12-14,16,18-19H,6-7,10-11H2/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVIFPIAEXLKFY-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCC(CCO)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(CCO)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-phenylethenesulfonamide typically involves multiple steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Hydroxy-Substituted Pentyl Chain: The hydroxy group can be introduced via a Grignard reaction, where a pentyl magnesium bromide reacts with an appropriate aldehyde or ketone.
Phenylethenesulfonamide Group: The phenylethenesulfonamide moiety can be synthesized by reacting phenylethene with sulfonamide under basic conditions.
Coupling Reactions: The final step involves coupling the thiophene derivative with the hydroxy-substituted pentyl chain and the phenylethenesulfonamide group using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The phenylethenesulfonamide group can undergo reduction to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Ketone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-phenylethenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the sulfonamide group suggests it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-phenylethenesulfonamide could be explored for its potential therapeutic properties. Sulfonamides are known for their antibacterial activity, and this compound might exhibit similar or novel biological activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-phenylethenesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to bind to active sites of enzymes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural motifs include:
- Sulfonamide group : Enhances hydrogen-bonding capacity and solubility compared to amides.
- Hydroxy-pentyl chain : Introduces polarity, affecting solubility and conformational flexibility.
Table 1: Comparison with Structurally Related Compounds
Key Differences and Implications
Sulfonamide vs. This makes the target compound more suitable for biological applications requiring polar interactions.
Thiophene vs. However, the target compound’s isolated thiophene may lack the extended conjugation seen in polymers like P3T-DDTPA.
Hydroxyalkyl Chain vs. Lipophilic Chains: The hydroxy-pentyl group increases hydrophilicity compared to the lipophilic dodecyl chains in P3T-DDTPA or the dimethylphenoxy group in ’s acetamide derivatives. This polarity difference could influence membrane permeability in drug candidates or solubility in polymer matrices .
Research Findings and Methodological Insights
- Crystallographic Validation : Tools like SHELX and WinGX are critical for resolving the 3D structure of such compounds, particularly the (E)-configuration of the ethenyl group and thiophene orientation .
- Computational Modeling : Methods based on the Colle-Salvetti correlation-energy formula () could predict electronic properties, such as charge distribution across the sulfonamide and thiophene moieties, aiding in material design .
Biological Activity
(E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-phenylethenesulfonamide is a synthetic compound with potential biological activities that warrant detailed exploration. This compound features a unique structure that includes a thiophene moiety, which is known for its diverse biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-phenylethenesulfonamide can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-phenylethenesulfonamide |
| Molecular Formula | C18H21NO3S |
| Molecular Weight | 341.43 g/mol |
| CAS Number | Not available |
The biological activity of (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-phenylethenesulfonamide primarily involves its interaction with various biological targets, including enzymes and receptors. The sulfonamide group in the compound is known to inhibit certain enzymes, which may lead to alterations in metabolic pathways. Additionally, the thiophene ring may enhance binding affinity to specific receptors, potentially modulating signaling pathways involved in inflammation and pain.
Antimicrobial Activity
Research indicates that compounds containing thiophene derivatives exhibit significant antimicrobial properties. Studies have shown that (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-phenylethenesulfonamide may inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent.
Anti-inflammatory Effects
Thiophene-containing compounds are also recognized for their anti-inflammatory effects. Preliminary studies suggest that (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-phenylethenesulfonamide may reduce inflammatory markers in vitro, indicating its potential role in treating inflammatory diseases.
Analgesic Properties
The compound's ability to modulate pain pathways has been investigated. Animal models have demonstrated that administration of (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-phenylethenesulfonamide can lead to reduced pain responses, suggesting its potential as an analgesic.
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on various thiophene derivatives showed that (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-phenylethenesulfonamide exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Anti-inflammatory Research : In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50%, indicating a strong anti-inflammatory effect.
- Pain Model Evaluation : In a rodent model of acute pain induced by formalin injection, administration of the compound resulted in a significant decrease in pain behavior scores compared to controls, supporting its potential use as an analgesic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
